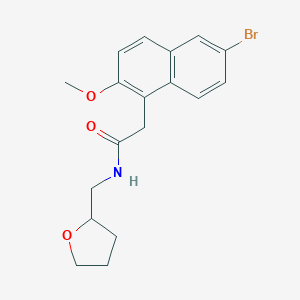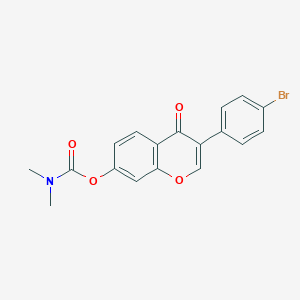
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a derivative of chromen-7-yl dimethylcarbamate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The presence of a bromophenyl group and a dimethylcarbamate group may confer unique properties to this compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a chromen-7-yl ring, a bromophenyl group, and a dimethylcarbamate group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromophenyl group could potentially undergo various substitution reactions . The carbamate group could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
This compound has shown potential in the regulation of inflammatory diseases. Docking studies suggest that it can interact with key proteins involved in the inflammatory response, making it a promising candidate for the development of new anti-inflammatory drugs .
Antioxidant Properties
The structure of this compound suggests that it may have antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reactive oxygen species (ROS), which are linked to various diseases and aging processes. Its efficacy as an antioxidant could be explored further in pharmacological studies .
Neuroprotective Effects
Research indicates that derivatives of this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play a significant role in disease progression .
Antimicrobial Activity
The scaffold of this compound is known to exhibit antibacterial and antifungal activities. It could serve as a base for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anticancer Potential
Compounds with similar structures have demonstrated anticancer activities. This compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .
Liquid Crystal Synthesis
Outside of biomedical applications, this compound could also be used in the synthesis of liquid crystal polymers. These materials have applications in displays and other electronic devices due to their unique optical properties .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that indole derivatives, which share some structural similarities with the compound , bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A study on similar compounds, 4-(4-bromophenyl)-thiazol-2-amine derivatives, showed promising adme properties .
Result of Action
Similar compounds have been shown to have various biological effects, including antimicrobial and anticancer activities .
Action Environment
The broad application of similar compounds, such as those used in suzuki–miyaura coupling, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(ii) complexes .
Eigenschaften
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-20(2)18(22)24-13-7-8-14-16(9-13)23-10-15(17(14)21)11-3-5-12(19)6-4-11/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUQBLYQYCIQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

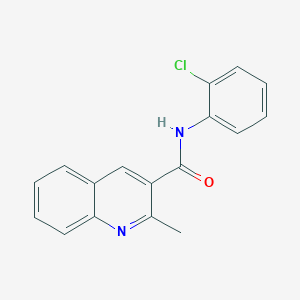
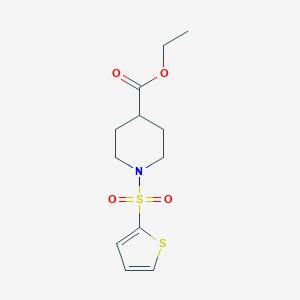
![N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide](/img/structure/B385331.png)
![N-{3-[(2-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B385333.png)
![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-[2-(4-chlorophenoxy)ethoxy]-2-propanol](/img/structure/B385334.png)
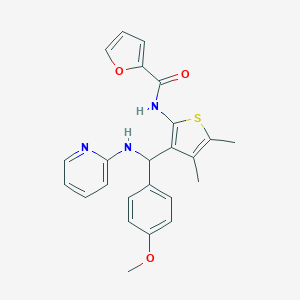
![N-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B385338.png)
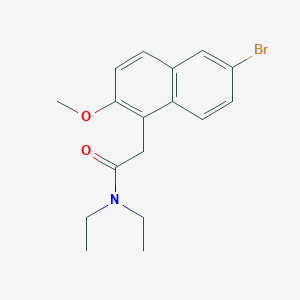

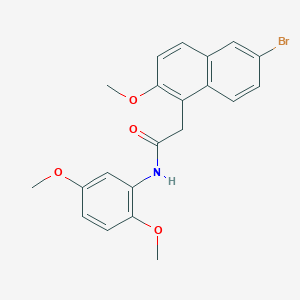

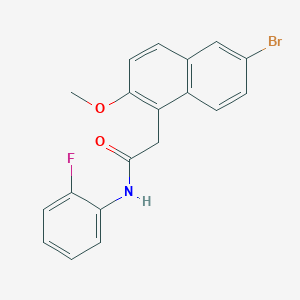
![4-(5-Chloro-2-methoxyanilino)-2-[(2-ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B385348.png)
